molecular formula C9H6Cl2FNO2 B12849277 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide CAS No. 23474-40-0

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide

Cat. No.: B12849277
CAS No.: 23474-40-0
M. Wt: 250.05 g/mol
InChI Key: JDNAJAXZNLKSTI-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H6Cl2FNO2 and a molecular weight of 250.05 g/mol It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include diols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)oxirane: Similar in structure but lacks the chlorine atoms.

    3-Chloro-2-fluorophenylboronic Acid: Contains a boronic acid group instead of the oxirane ring.

    (3-Chloro-2-fluorophenyl)(phenyl)methanamine: Contains an amine group instead of the carboxamide group.

Uniqueness

3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group, which confer specific chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

23474-40-0

Molecular Formula

C9H6Cl2FNO2

Molecular Weight

250.05 g/mol

IUPAC Name

3-chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide

InChI

InChI=1S/C9H6Cl2FNO2/c10-6-3-4(12)1-2-5(6)9(8(13)14)7(11)15-9/h1-3,7H,(H2,13,14)

InChI Key

JDNAJAXZNLKSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2(C(O2)Cl)C(=O)N

Origin of Product

United States

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